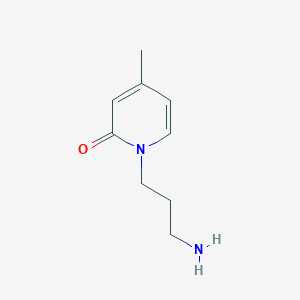![molecular formula C14H10Cl2N2O B7843774 [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B7843774.png)
[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a hydroxymethyl group attached to the imidazo[1,2-a]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core. Subsequent chlorination and hydroxymethylation steps yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro groups can be reduced to form the corresponding dechlorinated analogs.
Substitution: The chloro groups can be substituted with other functional groups such as amines or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research indicates its potential use as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
Alpidem: A compound with anxiolytic properties.
CITCO: An imidazothiazole derivative known for its role in nuclear receptor activation
Uniqueness
What sets [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol apart is its unique combination of chloro-substituted phenyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Propiedades
IUPAC Name |
[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-7-11(16)5-6-13(18)17-14/h1-7,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMXURXAMAHCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843730.png)
![6-(2,5-Dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843742.png)
![6-(2-Methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843747.png)
![6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843756.png)
![N-[4-(2-amino-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)phenyl]acetamide](/img/structure/B7843757.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B7843760.png)

![[2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B7843769.png)
![4-[2-(5-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid](/img/structure/B7843798.png)

